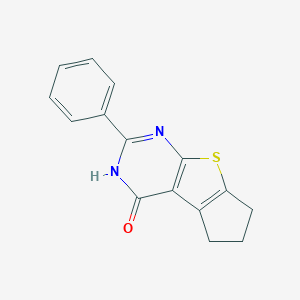
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that has been synthesized and studied for its potential medicinal applications. This compound has been found to exhibit promising biological activity, making it an interesting subject for scientific research.
Mécanisme D'action
The mechanism of action of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes or proteins involved in the biological processes targeted by this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- exhibits a range of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, reduction of inflammation, and potential antitumor and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- in lab experiments include its potential medicinal applications and its ability to inhibit the activity of certain enzymes or proteins. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- include further studies on its potential medicinal applications, as well as investigations into its mechanism of action and potential side effects. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- has been achieved through various methods. One such method involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylacetic acid, followed by cyclization with phosphorous oxychloride and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
The potential medicinal applications of 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- have been the subject of numerous scientific studies. This compound has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activity, as well as potential antitumor and antiviral activity.
Propriétés
Numéro CAS |
18678-30-3 |
|---|---|
Nom du produit |
4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7-tetrahydro-2-phenyl- |
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17,18) |
Clé InChI |
AAIHOQORNARFIA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
SMILES canonique |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Autres numéros CAS |
18678-30-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



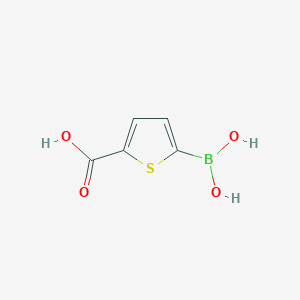
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
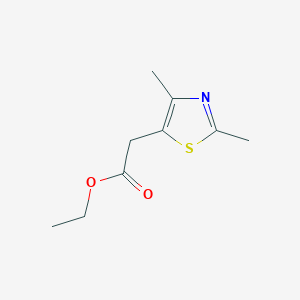
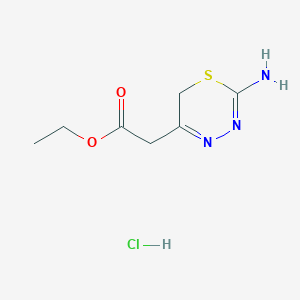
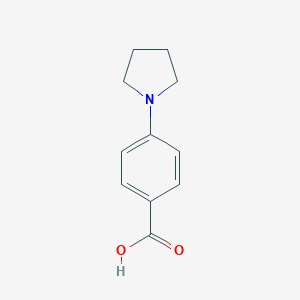
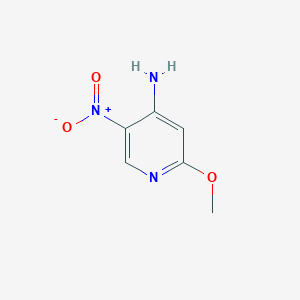
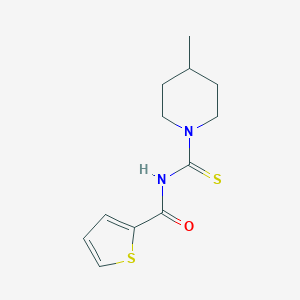
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
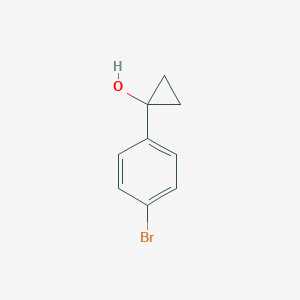
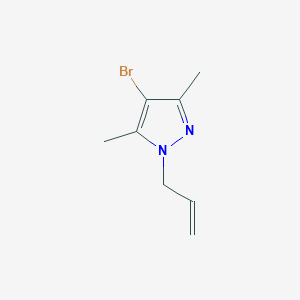
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)